molecular formula C25H32F3N7O2 B612185 AZD3514 CAS No. 1240299-33-5

AZD3514

カタログ番号: B612185
CAS番号: 1240299-33-5
分子量: 519.6 g/mol
InChIキー: JMEYDSHPKCSIJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD3514は、アンドロゲン受容体阻害剤および選択的アンドロゲン受容体ダウンレギュレーターとして機能する、クラス初の経口生物学的利用可能な化合物です。 これは主に、アンドロゲンレベルの低下にもかかわらず進行を続ける前立腺がんの一種である去勢抵抗性前立腺がんの治療における可能性について研究されています .

化学反応の分析

AZD3514は、主にアンドロゲン受容体との相互作用に焦点を当てた、いくつかのタイプの化学反応を受けます。これは、アンドロゲン依存性およびアンドロゲン非依存性シグナル伝達経路の両方を阻害します。 この化合物は、アンドロゲン受容体のリガンド駆動核移行の阻害と受容体レベルのダウンレギュレーションという2つの異なるメカニズムを通じてアンドロゲン受容体シグナル伝達を調節します . これらの反応で使用される一般的な試薬や条件には、アンドロゲン受容体リガンドとアンドロゲン受容体を発現するさまざまな細胞株が含まれます。 これらの反応から生成される主な生成物は、一般的にアンドロゲン受容体シグナル伝達の阻害と前立腺特異抗原レベルの低下に関連しています .

科学研究アプリケーション

This compoundは、特に腫瘍学の分野で、科学研究に重要な用途があります。 前臨床モデルにおいて、アンドロゲン依存性前立腺腫瘍の増殖を阻害し、臨床試験において前立腺特異抗原レベルを低下させることが示されています . この化合物は、他のアンドロゲン受容体関連疾患の治療の可能性についても調査されています。 がん研究での使用に加えて、this compoundは、アンドロゲン受容体シグナル伝達とそのさまざまな生物学的プロセスにおける役割の理解におけるより幅広い意味合いについて研究されています .

科学的研究の応用

Introduction to AZD3514

This compound is a selective androgen receptor down-regulator (SARD) that has been developed for the treatment of castration-resistant prostate cancer (CRPC). This compound functions by inhibiting both androgen-dependent and -independent signaling pathways associated with the androgen receptor, making it a promising candidate in the ongoing battle against prostate cancer, particularly in cases resistant to standard therapies.

Prostate Cancer Treatment

This compound has been primarily studied in the context of prostate cancer. Its clinical applications include:

  • Castration-Resistant Prostate Cancer : In early-phase clinical trials, this compound was administered to patients with CRPC. Notable findings include:
    • A 50% or greater decline in prostate-specific antigen (PSA) levels in approximately 13% of patients.
    • Objective responses observed in soft tissue tumors, with a response rate of about 17% in some studies .

Pharmacokinetics and Dosing

Clinical studies have explored various dosing regimens for this compound:

  • Initial studies indicated a once-daily oral dosing schedule, which was later modified to twice-daily dosing to enhance drug exposure.
  • The most common adverse effects reported were nausea and vomiting, which were manageable but significant enough to influence dosing strategies .

Efficacy and Safety Profiles

The efficacy of this compound has been documented through various studies:

StudyPatient PopulationDosing RegimenPSA Decline ≥50%Objective Response Rate
Study 149 patients with CRPC100 mg QD / 1000 mg BID13%17%
Study 213 patients with CRPC250 mg QDData not specifiedData not specified

These results underscore this compound's potential as an effective treatment option, although further research is necessary to optimize its use and mitigate side effects .

準備方法

AZD3514の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。正確な合成経路と工業生産方法は独自のものです。公開された文献には詳細な情報が容易に入手できません。 化合物は経口投与のために処方されており、研究ではその薬物動態プロファイルを最適化するためにさまざまな投与スケジュールが検討されています .

生物活性

AZD3514 is a first-in-class, orally bioavailable small molecule designed to modulate androgen receptor (AR) signaling, particularly in the context of castration-resistant prostate cancer (CRPC). It functions through two primary mechanisms: inhibiting the ligand-driven nuclear translocation of AR and downregulating AR levels. This dual action distinguishes this compound from other AR antagonists, making it a promising candidate for treating advanced prostate cancer.

This compound's mechanism involves:

  • Inhibition of AR Translocation : this compound prevents the translocation of AR from the cytoplasm to the nucleus, thereby blocking its activity.
  • Downregulation of AR Protein : Unlike traditional antagonists such as bicalutamide, this compound reduces AR protein levels over time, which is crucial for long-term efficacy against CRPC.

In Vitro Studies

  • Cell Line Studies : this compound demonstrated significant inhibition of cell growth in AR-positive prostate cancer cell lines (e.g., LNCaP and VCaP) but was ineffective in AR-negative lines (e.g., DU145) .
  • PSA Reduction : Treatment with this compound led to rapid decreases in PSA synthesis, with notable reductions observed within 2-3 hours post-treatment .

In Vivo Studies

  • Animal Models : In juvenile male rats, this compound inhibited testosterone-induced development of seminal vesicles. In adult rats bearing androgen-dependent Dunning R3327H tumors, this compound significantly suppressed tumor growth .
  • Castrated Rat Assay : Administration of this compound at 100 mg/kg/day resulted in reduced AR levels and PSA expression in vivo .

Clinical Trials

This compound has undergone several clinical evaluations:

  • Phase I Trials : Initial studies indicated moderate anti-tumor activity with some patients experiencing significant declines in PSA levels (≥50%) . However, side effects such as nausea and vomiting were prevalent.
  • Dosage and Administration : Patients were treated with escalating doses, revealing a dose-dependent relationship between this compound and its therapeutic effects .

Summary of Clinical Findings

Study PhasePatient CountStarting DosePSA Decline (≥50%)Objective Responses
Phase I49100 mg9/70 (13%)4/24 (17%)
Phase I13250 mg--

Case Study 1

A patient with advanced CRPC treated with this compound showed a notable reduction in PSA levels after three weeks of therapy. The patient reported manageable side effects, primarily mild nausea.

Case Study 2

Another patient experienced stable disease for six months on this compound. The treatment led to a significant decrease in tumor size as assessed by imaging studies, highlighting the potential for durable responses.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which AZD3514 modulates androgen receptor (AR) signaling?

this compound acts as a selective androgen receptor downregulator (SARD) through two distinct mechanisms:

  • Inhibition of AR nuclear translocation : this compound blocks ligand-driven AR translocation to the nucleus, preventing transcriptional activation of androgen-responsive genes .
  • Downregulation of AR protein levels : It reduces AR expression in both androgen-dependent (e.g., LNCaP cells) and castration-resistant prostate cancer (CRPC) models, as shown via Western blot and qRT-PCR .
  • Key binding affinity: this compound binds to the AR ligand-binding domain (LBD) with a Ki of 2.2 μM in LNCaP cell lysates and 5.0 μM in full-length AR assays, highlighting context-dependent variability .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in preclinical studies?

  • In vitro : Use androgen-sensitive (LNCaP) and CRPC (HID28) cell lines to assess AR downregulation and transcriptional activity via luciferase reporter assays .
  • In vivo :
    • Dunning R3327H rat model : Androgen-dependent tumors for testing AR suppression and tumor growth inhibition .
    • HID28 mouse model : CRPC xenografts to evaluate efficacy in castration-resistant settings .
  • Key metrics : Tumor volume, AR protein levels (IHC), and PSA expression .

Q. How should researchers optimize dosing regimens for this compound in animal studies?

  • Oral administration : this compound exhibits high oral bioavailability and low clearance in pharmacokinetic studies. A typical regimen is 50–100 mg/kg/day in rats .
  • Combination therapy : Pair with androgen deprivation therapy (ADT) to mimic clinical CRPC progression, as this compound’s activity is enhanced post-castration in preclinical models .

Advanced Research Questions

Q. How can contradictory Ki values for this compound (μM vs. μM) be reconciled in different experimental contexts?

The discrepancy arises from assay conditions:

  • 2.2 μM : Measured in LNCaP cell lysates containing truncated AR variants, which may exhibit altered binding kinetics .
  • 5.0 μM : Determined using full-length AR in competitive binding assays, reflecting native conformational states .
  • Methodological recommendation : Validate binding affinities in both lysate and full-length AR systems, and correlate with functional outcomes (e.g., AR nuclear localization assays) .

Q. What are the limitations of this compound’s clinical translatability despite promising preclinical data?

  • Moderate efficacy in Phase I trials : this compound showed limited antitumor activity in patients progressing after abiraterone therapy, likely due to compensatory AR splice variant activation or upregulation of glucocorticoid receptors .
  • Tolerability issues : Dose-limiting toxicities (e.g., nausea, fatigue) were observed at higher doses, necessitating careful risk-benefit analysis in trial design .
  • Translational strategy : Combine this compound with agents targeting AR-V7 or glucocorticoid receptors to overcome resistance .

Q. How can circulating tumor cells (CTCs) be used to pharmacodynamically assess this compound in clinical research?

  • ISET-based CTC isolation : Enables AR expression analysis via IHC, bypassing limitations of CellSearch® systems .
  • Key endpoints : Pre- vs. post-treatment AR levels in CTCs, correlated with PSA response and radiographic progression .
  • Validation : Use multiplex immunofluorescence to co-stain AR with epithelial markers (e.g., cytokeratin) to confirm CTC origin .

Q. What structural modifications of this compound improved its solubility and pharmacokinetics?

  • Piperazine ring modification : Removal of one nitrogen atom and addition of hydrophilic groups (e.g., hydroxyl) enhanced aqueous solubility .
  • Core structure reduction : Partial reduction of the triazolopyridazine core improved metabolic stability and oral bioavailability .
  • Design insight : Balance lipophilicity (LogP ~3.5) and polar surface area to optimize blood-brain barrier penetration for CNS-metastatic CRPC .

Q. Why does this compound show differential activity in androgen-dependent vs. castration-resistant models?

  • Androgen-dependent tumors : AR signaling is ligand-driven, making this compound’s nuclear translocation blockade highly effective .
  • CRPC models : Androgen-independent AR activation (e.g., via mutations or splice variants) reduces reliance on ligand binding, necessitating higher this compound doses for AR downregulation .
  • Experimental validation : Use RNA-seq to profile AR splice variants in resistant tumors and adjust dosing accordingly .

Q. Methodological Resources

  • AR downregulation assays : Western blot (anti-AR antibody, clone AR441) .
  • In vivo efficacy : Monitor tumor AR levels via IHC (validated protocols in ).
  • Clinical trial design : Reference Phase I protocols from Omlin et al. (2015) for safety/efficacy endpoints .

特性

IUPAC Name

1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEYDSHPKCSIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677133
Record name 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240299-33-5
Record name AZD 3514
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240299-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-3514
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240299335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1240299-33-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-3514
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127DSS8X7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ammonium formate (99 g, 1568.94 mmol) was added to 6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (81.2 g, 156.89 mmol) and 10% palladium on carbon (8.35 g, 7.84 mmol) in EtOH (810 mL) under nitrogen. The resulting mixture was stirred at 70° C. for 6 hours, then ammonium formate (50 g) was added. The mixture was stirred at 70° C. for 2 hours then further portions of 10% palladium on carbon (8.35 g, 7.84 mmol) and ammonium formate (50 g) were added and stirring continued at 70° C. for a further 10 hours. Ammonium formate (50 g) was added and the reaction mixture was stirred at 70° C. for 24 hours then cooled to room temperature. The catalyst was removed by filtration and the reaction charged with further 10% palladium on carbon (8.35 g, 7.84 mmol) and stirred at 70° C. for 16 hours. Further ammonium formate (50 g) was added and the stirring continued for 5 hours. The reaction mixture was cooled to room temperature and a further portion of 10% palladium on carbon (8.35 g, 7.84 mmol) was added. The mixture was heated to 70° C. for a 30 hours, cooled to room temperature and the catalyst removed by filtration and washed with EtOH. The solvent was evaporated and the residue dissolved in DCM (500 mL) and the solution washed with water (500 mL). The aqueous layer was re-extracted with DCM (500 mL), then EtOAc (500 mL×2). The combined extracts were dried over MgSO4, filtered and evaporated to give crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 5% MeOH in DCM. Pure fractions were evaporated to dryness to afford a gum, which was slurried with ether (300 mL) and re-evaporated. Methyl tert-butyl ether (250 mL) was added and the mixture was stirred vigorously for 3 days. The solid was collected by filtration and dried to afford 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine (60.8 g, 75%) as a solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
catalyst
Reaction Step One
Quantity
8.35 g
Type
catalyst
Reaction Step Two
Quantity
8.35 g
Type
catalyst
Reaction Step Three
Quantity
99 g
Type
reactant
Reaction Step Four
Name
6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Quantity
81.2 g
Type
reactant
Reaction Step Four
Quantity
8.35 g
Type
catalyst
Reaction Step Four
Name
Quantity
810 mL
Type
solvent
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
50 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Methanol (375.0 mL) was added to 6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (25.0 g, 48 m mol) in a 2.0 L autoclave reactor and to this was added 10% Pd/C (12.5 g, 50% w/w) paste at 22-25° C. under nitrogen gas atmosphere. The reaction was performed under hydrogen pressure (5.0 bar) at 50° C. temperature for 10.0 h. The reaction mass was cooled to room temperature and the catalyst removed by filtration. Filtered cake was washed with methanol. The solvent was evaporated and the residue was azeotropically distilled by is ethylacetate (2×125.0 mL) at 40° C. under reduced pressure to 3.0 rel vol (75.0 mL). Drop wise addition of tert-butylmethylether (MTBE, 375.0 mL) to the reaction mass resulted in solid material, which was collected by filtration and washed with MTBE (50.0 mL). The material was dried under reduced pressure with nitrogen gas bleed at 50° C. to afford the desired product 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine (22.3 g, 88%) as a white color free flowing solid. The isolated material was confirmed by XRPD as Form A.
Name
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of acetyl chloride (0.027 mL, 0.38 mmol) in DCM (0.5 mL) was added dropwise to 6-[4-[4-[2-(piperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine (150 mg, 0.31 mmol) and triethylamine (0.088 mL, 0.63 mmol) in DCM (1 mL) cooled to 0° C. under nitrogen. The resulting solution was stirred at 0° C. for 5 minutes then allowed to warm to room temperature and stirred for 15 minutes. The reaction mixture was diluted with water (2 mL), passed through a phase separating cartridge and then the organic layer was evaporated to afford crude product. The crude product was purified by preparative HPLC (Waters XBridge Prep C18 OBD column, 5μ silica, 19 mm diameter, 100 mm length), using decreasingly polar mixtures of is water (containing 1% ammonia) and MeCN as eluents. Fractions containing the desired compound were evaporated to dryness to give 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine (80 mg, 49%) as a gum.
Quantity
0.027 mL
Type
reactant
Reaction Step One
Name
6-[4-[4-[2-(piperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.088 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD3514
Reactant of Route 2
Reactant of Route 2
AZD3514
Reactant of Route 3
Reactant of Route 3
AZD3514
Reactant of Route 4
Reactant of Route 4
AZD3514
Reactant of Route 5
AZD3514
Reactant of Route 6
AZD3514

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。